1-(4-Fluorophenyl)-2-methyl-1H-indene
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Overview
Description
1-(4-Fluorophenyl)-2-methyl-1H-indene is an organic compound that belongs to the class of indene derivatives. It features a fluorophenyl group attached to the indene structure, which imparts unique chemical and physical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-methyl-1H-indene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1-(4-Fluorophenyl)-2-methyl-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The indene structure may also contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound features a fluorophenyl group attached to a piperazine ring and is used in medicinal chemistry.
4-(Fluorophenyl)-1-Cyclopropylmethyl-5-(2-Amino-4-Pyrimidinyl)Imidazole: Known for its biological activity and potential therapeutic applications.
Uniqueness
1-(4-Fluorophenyl)-2-methyl-1H-indene is unique due to its indene core structure combined with a fluorophenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
798553-54-5 |
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Molecular Formula |
C16H13F |
Molecular Weight |
224.27 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-methyl-1H-indene |
InChI |
InChI=1S/C16H13F/c1-11-10-13-4-2-3-5-15(13)16(11)12-6-8-14(17)9-7-12/h2-10,16H,1H3 |
InChI Key |
PDUKYMKJTNJMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C1C3=CC=C(C=C3)F |
Origin of Product |
United States |
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